

An In-depth Technical Guide to 3-Aminocyclohexanol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Aminocyclohexanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanol is a versatile bifunctional molecule incorporating both an amino and a hydroxyl group on a cyclohexane ring.^{[1][2]} This unique structure, particularly its stereoisomeric forms, makes it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry.^{[1][2]} Its application extends to the synthesis of agrochemicals, fine chemicals, and even as a component in polymer formulations.^{[1][2]} In drug development, it is recognized for its role in creating compounds with enhanced bioactivity and selectivity, serving as an intermediate for analgesics, anti-inflammatory drugs, and in neuropharmacology research.^{[1][2]}

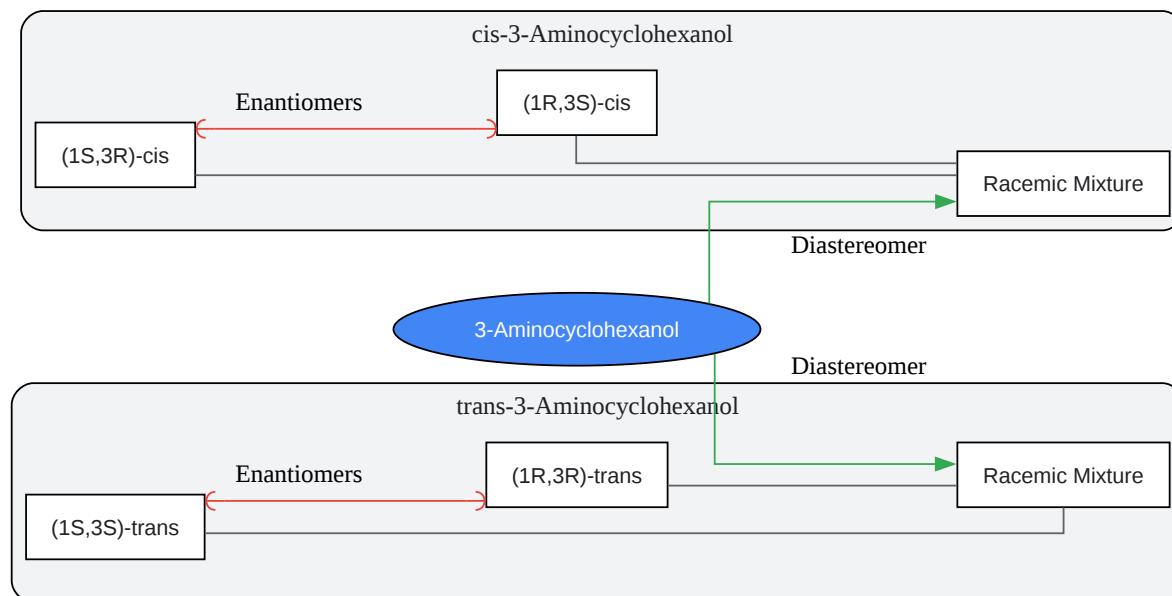
Physical and Chemical Properties

3-Aminocyclohexanol is typically an off-white to pale pink solid at room temperature.^{[3][4]} Its physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	[3][5][6][7][8]
Molecular Weight	115.17 g/mol	[3][5][6][7][8]
Melting Point	64-69 °C	[3][4][9]
Boiling Point	115 °C at 0.5 Torr; 201.1 °C at 760 mmHg	[3][4]
Density	1.037 ± 0.06 g/cm ³ (Predicted)	[3][4]
pKa	15.09 ± 0.40 (Predicted)	[3]
Solubility	Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol	[3][4]
Appearance	Off-white to Pale Pink Solid	[3][4]
CAS Number	6850-39-1	[3][4][5][8][9][10]

Stereoisomerism

3-Aminocyclohexanol exists as multiple stereoisomers due to the two chiral centers at positions 1 and 3 of the cyclohexane ring. This results in cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The relative orientation of the amino and hydroxyl groups (axial or equatorial) in the chair conformation of the cyclohexane ring dictates the cis/trans configuration and significantly influences the molecule's properties and reactivity.



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Caption: Stereoisomers of **3-Aminocyclohexanol**.

Spectroscopic Data

Structural elucidation of **3-Aminocyclohexanol** and its derivatives is typically achieved through a combination of spectroscopic techniques.

Technique	Key Observations
¹ H NMR	Signals for protons on the cyclohexane ring appear in the aliphatic region. The chemical shifts and coupling constants of the protons at C1 and C3 (bearing the -OH and -NH ₂ groups) are diagnostic for determining the cis/trans relative stereochemistry. For example, in one study, protons H ₁ and H ₃ for a cis isomer exhibited triplet of triplets multiplicity with coupling constants of 11.2, 4.8 Hz and 11.6, 4.0 Hz, respectively.[11][12]
¹³ C NMR	The spectrum shows distinct signals for the six carbon atoms of the cyclohexane ring. The chemical shifts of C1 and C3 are influenced by the attached heteroatoms. For a substituted derivative, signals were observed at δ 25.9, 31.8, 33.1, 41.3, 43.2, 47.8, 49.7, 51.7, 66.5, 128.2, 128.9, 129.3, 136.3.[11]
IR Spectroscopy	The spectrum displays characteristic absorption bands. The O-H stretch appears as a broad band, while the N-H stretch of the primary amine typically shows two bands in the 3400-3250 cm ⁻¹ region.[13] An N-H bending vibration is observed around 1650-1580 cm ⁻¹ .[13] The C-N stretching of the aliphatic amine is found in the 1250-1020 cm ⁻¹ range.[11][13]
Mass Spectrometry	The mass spectrum provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M ⁺) or the protonated molecular ion peak ([M+H] ⁺) confirms the molecular formula.[11][12]

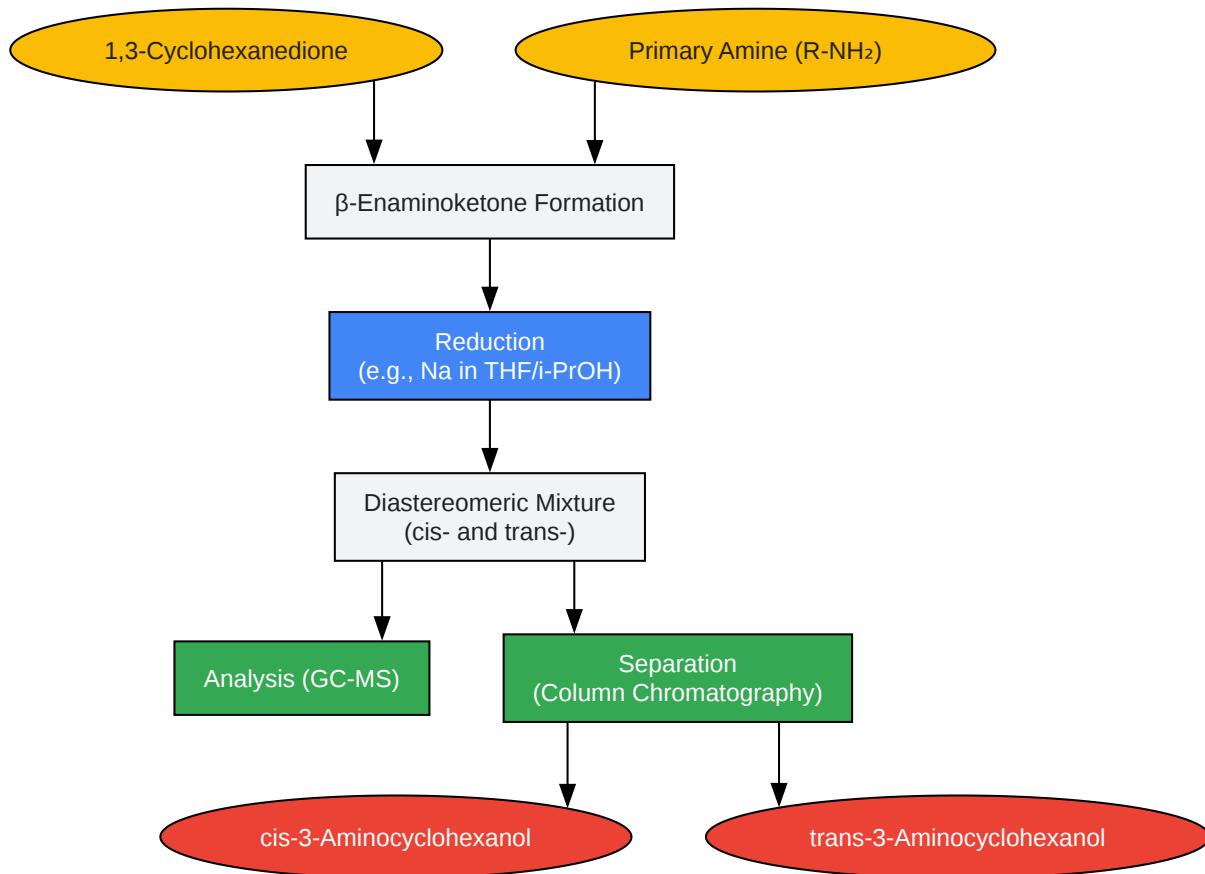
Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols

A common method for synthesizing **3-aminocyclohexanols** involves the reduction of β -enaminoketones derived from 1,3-cyclohexanediones.[12][14]

Methodology:

- Formation of β -Enaminoketone: A 1,3-cyclohexanedione is reacted with a primary amine (e.g., benzylamine) to form the corresponding β -enaminoketone. This reaction is a standard condensation.
- Reduction: The β -enaminoketone is then reduced using a dissolving metal reduction, such as sodium in a mixture of THF and isopropyl alcohol, at room temperature.[12][14] This step reduces both the ketone and the enamine double bond to yield a diastereomeric mixture of the corresponding **3-aminocyclohexanols**.[12][14]
- Separation and Analysis: The resulting mixture of cis and trans isomers can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often using a chiral column to resolve the different stereoisomers.[11][14] The diastereomers can then be separated by column chromatography.[11][14]
- Structural Elucidation: The precise stereochemistry of the separated isomers is determined using advanced NMR techniques, including COSY, HSQC, and NOESY experiments, which reveal through-bond and through-space proton-proton correlations.[11][12]

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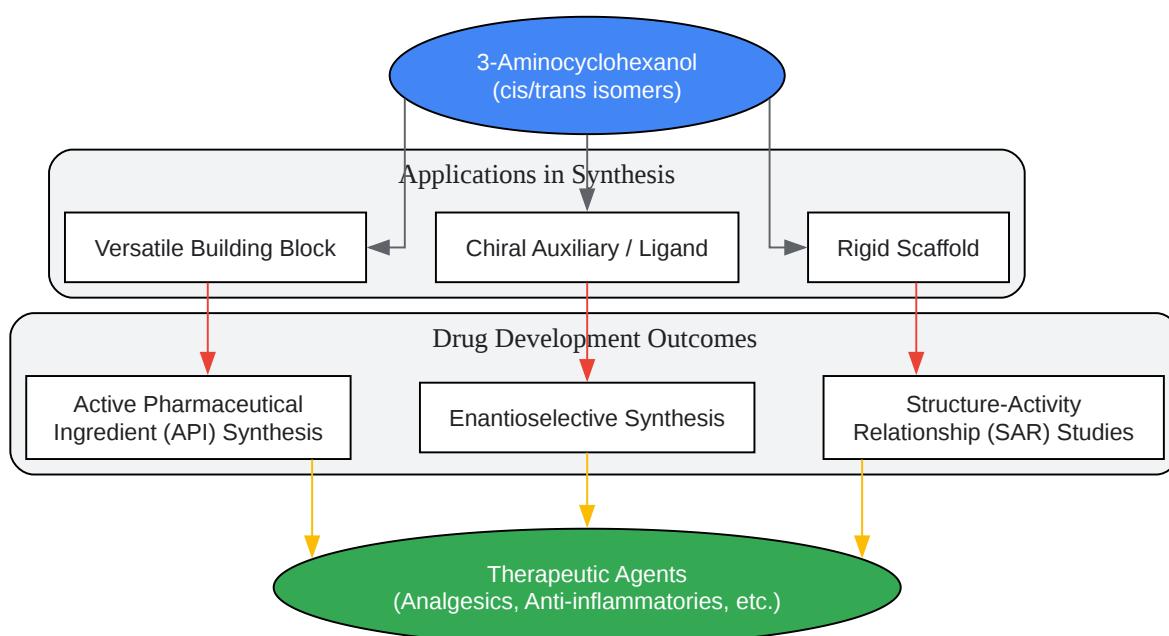
Caption: Synthesis of **3-Aminocyclohexanol**.

Reactivity and Applications in Drug Development

The presence of both an amino and a hydroxyl group makes **3-aminocyclohexanol** a versatile building block. These functional groups can be selectively protected or reacted to introduce further complexity, making it a valuable synthon for complex target molecules.

Key Applications:

- Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure is a key component in drugs targeting a range of conditions, including analgesics and anti-inflammatory agents.[2]
- Chiral Auxiliaries and Ligands: The chiral nature of its stereoisomers makes it useful as a chiral auxiliary or ligand in asymmetric synthesis, helping to control the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is critical for drug efficacy and safety.[2][14]
- Scaffold for Bioactive Molecules: The cyclohexane ring provides a rigid scaffold upon which various pharmacophores can be appended, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.



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Caption: Role in Drug Development.

Safety and Handling

3-Aminocyclohexanol is associated with several hazards and requires careful handling.

- **GHS Hazard Statements:** It is classified as harmful if swallowed (H302), causes skin irritation or severe skin burns (H315, H314), can cause serious eye damage (H318), and may cause respiratory irritation (H335).[5][9] It is also noted as very toxic to aquatic life with long-lasting effects (H410).[9]
- **Precautionary Measures:** Standard laboratory safety protocols should be strictly followed. This includes handling in a well-ventilated area, wearing suitable personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.[4][15] Avoid contact with skin and eyes, and prevent the formation of dust.[4][15] Do not eat, drink, or smoke when using this product.[9]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[3][4]
- **First Aid:** In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[15] If inhaled, move the victim to fresh air.[4][9] If swallowed, rinse the mouth and call a poison center or doctor.[9]

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